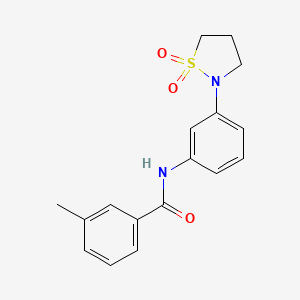
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides This compound features a unique structure with a 1,1-dioxidoisothiazolidinyl group attached to a phenyl ring, which is further connected to a 3-methylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide typically involves a multi-step process:
-
Formation of the 1,1-dioxidoisothiazolidinyl Intermediate
Starting Materials: Isothiazolidine and an oxidizing agent such as hydrogen peroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the 1,1-dioxidoisothiazolidinyl group.
-
Coupling with 3-Methylbenzoic Acid
Starting Materials: The 1,1-dioxidoisothiazolidinyl intermediate and 3-methylbenzoic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yield.
Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the methyl group can lead to the formation of carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction of the amide group can yield amines.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups into the benzamide structure.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Due to its potential biological activity, it is explored as a lead compound in the development of new pharmaceuticals.
Biochemical Research: Used in studies to understand enzyme interactions and protein binding.
Industry
Polymer Science: Incorporated into polymers to enhance their thermal stability and mechanical properties.
Agriculture: Investigated for its potential use in agrochemicals to improve crop protection.
作用机制
The mechanism by which N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their activity.
Pathways Involved: The binding of the compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.
相似化合物的比较
Similar Compounds
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide: Similar structure but with a different position of the methyl group.
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide: Another positional isomer with the methyl group at the para position.
Uniqueness
Structural Features: The specific positioning of the 1,1-dioxidoisothiazolidinyl group and the methyl group in N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide imparts unique chemical properties.
Reactivity: Differences in reactivity due to the electronic effects of substituents.
Applications: Unique applications in drug development and material science due to its distinct structure.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-5-2-6-14(11-13)17(20)18-15-7-3-8-16(12-15)19-9-4-10-23(19,21)22/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAZXEHRHULQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2930921.png)
![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2930922.png)



![N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/new.no-structure.jpg)
![N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2930935.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)

![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2930942.png)
